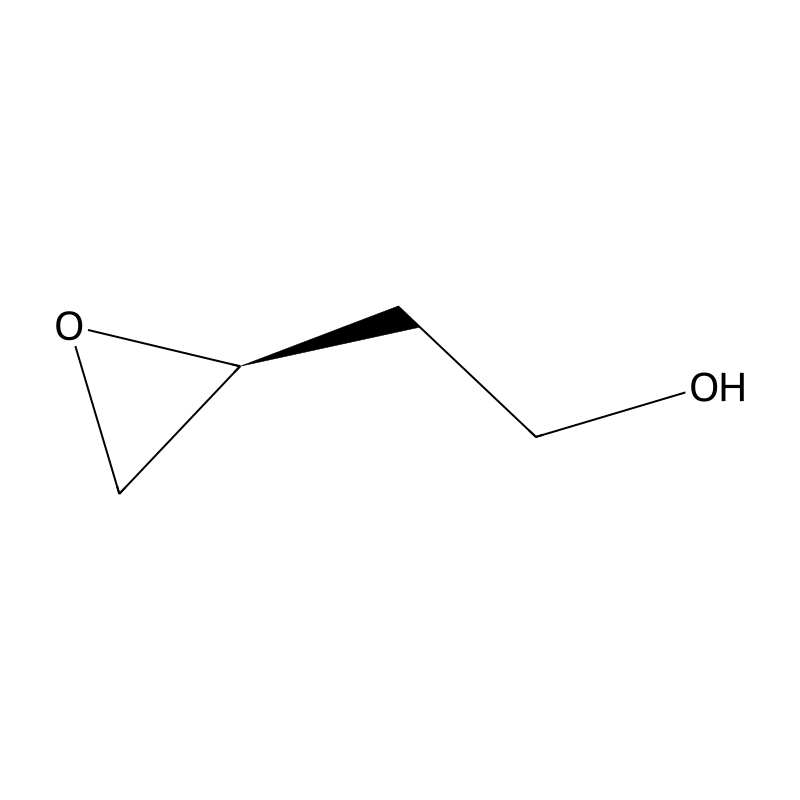Oxiraneethanol, (2S)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Stereoselective Synthesis and Catalysis
The chiral nature of (2S)-Oxiraneethanol allows for stereoselective synthesis and catalysis. Researchers utilize it as a chiral pool starting material for the synthesis of other enantiopure compounds (). As a chiral ligand, (2S)-Oxiraneethanol can be incorporated into catalysts to promote stereoselective reactions, ensuring the formation of a specific enantiomer of the desired product (). This ability to control the stereochemistry of reactions is crucial in many areas of research, including the development of pharmaceuticals and agrochemicals.
Organic Synthesis and Polymer Chemistry
(2S)-Oxiraneethanol serves as a versatile building block in organic synthesis due to the reactivity of its epoxide ring. The epoxide group can undergo ring-opening reactions with various nucleophiles, enabling the formation of diverse functional groups (). This property makes (2S)-Oxiraneethanol a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials. In polymer chemistry, (2S)-Oxiraneethanol can be incorporated into polymer chains to introduce chirality and tailor specific properties of the resulting polymers ().
Biocatalysis and Enzymatic Studies
The stereochemical purity of (2S)-Oxiraneethanol makes it a valuable substrate for enzymatic studies. Researchers can employ it to investigate the enantioselectivity of enzymes involved in epoxide metabolism and to elucidate their mechanisms of action (). This information is crucial for understanding various biological processes and for the development of novel enzyme inhibitors with therapeutic potential.
Oxiraneethanol, (2S)-, also known as (S)-glycidol, is a chiral epoxide with the molecular formula C3H6O. It features a three-membered cyclic ether structure, which is characteristic of epoxides. The compound is notable for its potential applications in organic synthesis, pharmaceuticals, and as a building block for more complex molecules. Its unique stereochemistry contributes to its reactivity and biological activity, making it a subject of interest in various scientific fields.
- Ring-Opening Reactions: The strained epoxide ring can react with nucleophiles, leading to the formation of diols or other substituted products. This reaction is often catalyzed by acids or bases.
- Oxidation: Oxiraneethanol can be oxidized to form various products, including aldehydes and carboxylic acids.
- Reduction: The epoxide can be reduced to yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: Nucleophilic substitution at the carbon atoms of the epoxide can occur, resulting in diverse functionalized compounds.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research suggests that oxiraneethanol exhibits significant biological activity. It has been studied for its interactions with enzymes and receptors, particularly in the context of drug design and development. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent. Some studies indicate that oxiraneethanol may have anti-inflammatory properties and could play a role in modulating metabolic pathways.
Several methods exist for synthesizing oxiraneethanol:
- Epoxidation of Allyl Alcohol: One common method involves the direct epoxidation of allyl alcohol using peracids or halogenated oxidants.
- Chiral Synthesis: The synthesis can also be achieved via chiral catalysts that promote the formation of the (S)-enantiomer selectively.
- Industrial Methods: On an industrial scale, continuous flow reactors may be employed to optimize yield and purity while maintaining enantiomeric specificity.
These synthesis methods are crucial for producing oxiraneethanol for research and industrial applications.
Oxiraneethanol has a wide range of applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its reactivity.
- Polymer Chemistry: Oxiraneethanol is used in producing polyether polyols for polyurethane foams and coatings.
- Biochemical Research: Its unique reactivity makes it valuable in studying enzyme mechanisms and metabolic pathways.
These applications underscore the compound's significance in both academic research and industrial processes.
Studies on oxiraneethanol's interactions with biological molecules have revealed important insights into its mechanism of action. The compound's epoxide ring allows it to react with nucleophilic sites on proteins, potentially leading to covalent modifications that can alter protein function. This reactivity is being explored for therapeutic applications, particularly in targeting specific enzymes involved in disease pathways.
Several compounds share structural similarities with oxiraneethanol, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propylene Oxide | Chiral Epoxide | Commonly used in industrial applications; toxic effects |
| 2-Methyl-2-(phenyl)oxirane | Chiral Epoxide | Enhanced stability due to phenyl group |
| Ethylene Oxide | Simple Epoxide | Widely used as a sterilizing agent; highly reactive |
| (R)-Glycidol | Chiral Epoxide | Enantiomer with different biological activity |
Uniqueness
Oxiraneethanol is unique among these compounds due to its specific stereochemistry and reactivity profile. Its ability to undergo selective reactions makes it particularly valuable in synthetic organic chemistry and medicinal chemistry. The presence of the hydroxyl group adjacent to the epoxide enhances its solubility and reactivity compared to other epoxides.








